4-((3-Fluorobenzyl)oxy)-2-methoxybenzaldehyde
Description
4-((3-Fluorobenzyl)oxy)-2-methoxybenzaldehyde is a benzaldehyde derivative with a methoxy group at the 2-position and a 3-fluorobenzyloxy substituent at the 4-position of the aromatic ring. This compound is structurally characterized by its electron-withdrawing fluorine atom and electron-donating methoxy group, which influence its electronic properties and reactivity. It is commonly used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. For instance, derivatives of this compound are associated with Lapatinib intermediates, highlighting its role in kinase inhibitor synthesis . The CAS number for its non-methoxy analog, 4-((3-Fluorobenzyl)oxy)benzaldehyde, is 66742-57-2 , but the methoxy-substituted variant remains distinct in its applications due to enhanced steric and electronic effects.
Properties
Molecular Formula |
C15H13FO3 |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
4-[(3-fluorophenyl)methoxy]-2-methoxybenzaldehyde |
InChI |
InChI=1S/C15H13FO3/c1-18-15-8-14(6-5-12(15)9-17)19-10-11-3-2-4-13(16)7-11/h2-9H,10H2,1H3 |
InChI Key |
MPWUEBTVUMAIDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC(=CC=C2)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Fluorobenzyl)oxy)-2-methoxybenzaldehyde typically involves the reaction of 4-hydroxy-2-methoxybenzaldehyde with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures (around 60°C) for several hours .
Industrial Production Methods
While specific industrial production methods for 4-((3-Fluorobenzyl)oxy)-2-methoxybenzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-((3-Fluorobenzyl)oxy)-2-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-((3-Fluorobenzyl)oxy)-2-methoxybenzoic acid.
Reduction: 4-((3-Fluorobenzyl)oxy)-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((3-Fluorobenzyl)oxy)-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((3-Fluorobenzyl)oxy)-2-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorobenzyl group can enhance its binding affinity and specificity for certain targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of fluorine on the benzyl group (e.g., 2- vs. 3-fluorobenzyloxy in vs. target compound) affects steric hindrance and electronic effects. For example, 2-fluorobenzyloxy groups may introduce greater steric constraints compared to 3-fluoro analogs.
- Functional Groups : Replacing the methoxy group with a hydroxyl (as in 13c ) reduces molecular weight by ~14 g/mol and alters hydrogen-bonding capacity, impacting solubility and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
